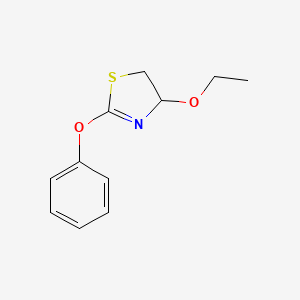
Phenyl(phenylcarbamoyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(phenylcarbamoyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to a phenyl group and a phenylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl(phenylcarbamoyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(phenylcarbamoyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Substituted phosphinic acid derivatives
Wissenschaftliche Forschungsanwendungen
Phenyl(phenylcarbamoyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phenyl(phenylcarbamoyl)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The phosphinic acid group mimics the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions. Additionally, the phenylcarbamoyl group enhances the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Phenyl(phenylcarbamoyl)phosphinic acid can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the phenylcarbamoyl group, resulting in different reactivity and applications.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to variations in chemical behavior and biological activity.
Phenylcarbamoylphosphonic acid: Similar structure but with a phosphonic acid group, offering different properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
74038-30-5 |
|---|---|
Molekularformel |
C13H12NO3P |
Molekulargewicht |
261.21 g/mol |
IUPAC-Name |
N-benzoyl-phenylphosphonamidic acid |
InChI |
InChI=1S/C13H12NO3P/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16,17) |
InChI-Schlüssel |
HKMBGVLZEVIARW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


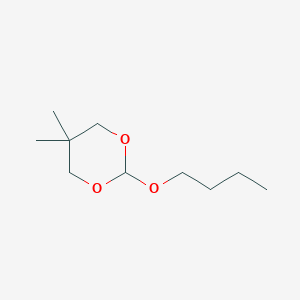
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
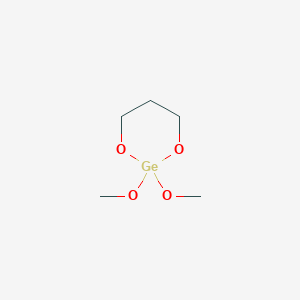
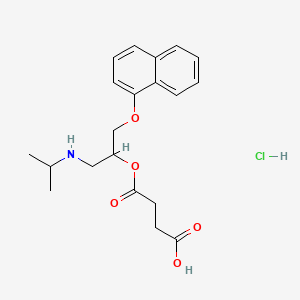
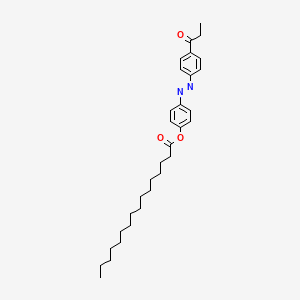
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
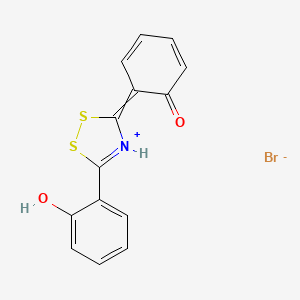
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)

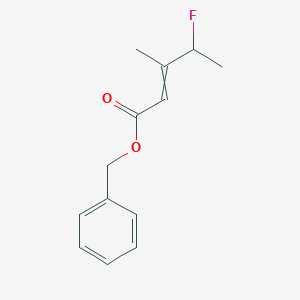

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
